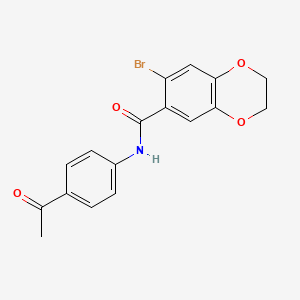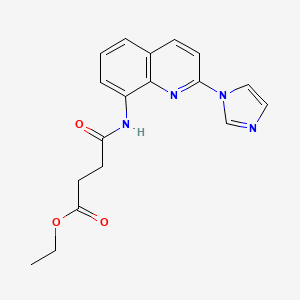
ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate is a hybrid compound that combines the structural features of imidazole and quinoline. These types of compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The imidazole and quinoline moieties are known for their roles in various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Métodos De Preparación
The synthesis of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate typically involves a multi-step process. One common synthetic route includes:
N-acylation: The initial step involves the acylation of an imidazole derivative with an appropriate acylating agent.
N-alkylation: The next step is the alkylation of the acylated imidazole with a quinoline derivative.
Quaternization: The final step involves the quaternization of the nitrogen heterocycle to yield the desired product.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole and quinoline moieties can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA replication in cancer cells or cell wall synthesis in bacteria .
Comparación Con Compuestos Similares
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate is unique due to its hybrid structure, combining both imidazole and quinoline features. Similar compounds include:
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.
These compounds share some pharmacological properties but differ in their specific activities and applications.
Propiedades
IUPAC Name |
ethyl 4-[(2-imidazol-1-ylquinolin-8-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)9-8-16(23)20-14-5-3-4-13-6-7-15(21-18(13)14)22-11-10-19-12-22/h3-7,10-12H,2,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXQGCNEYLXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)
![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate](/img/structure/B2643192.png)

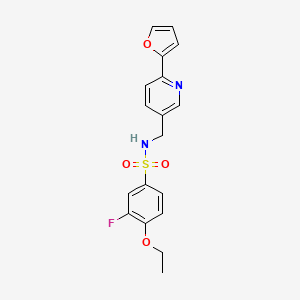
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

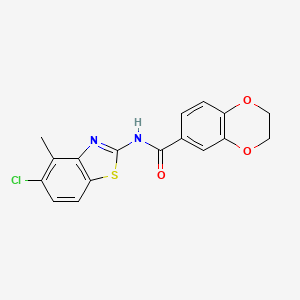
![3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2643206.png)
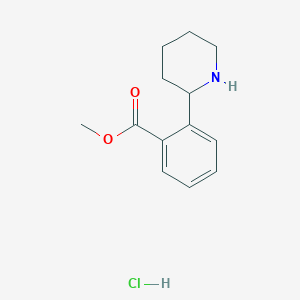
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)
![N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2643210.png)
